2-Amino-4-(3-iodophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 2-Amino-4-(3-iodophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 296798-10-2
VCID: VC0387913
InChI: InChI=1S/C16H13IN2O2/c17-10-4-1-3-9(7-10)14-11(8-18)16(19)21-13-6-2-5-12(20)15(13)14/h1,3-4,7,14H,2,5-6,19H2
SMILES: C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)I)C(=O)C1
Molecular Formula: C16H13IN2O2
Molecular Weight: 392.19g/mol

2-Amino-4-(3-iodophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS No.: 296798-10-2

Main Products

VCID: VC0387913

Molecular Formula: C16H13IN2O2

Molecular Weight: 392.19g/mol

2-Amino-4-(3-iodophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - 296798-10-2

CAS No. 296798-10-2
Product Name 2-Amino-4-(3-iodophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Molecular Formula C16H13IN2O2
Molecular Weight 392.19g/mol
IUPAC Name 2-amino-4-(3-iodophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Standard InChI InChI=1S/C16H13IN2O2/c17-10-4-1-3-9(7-10)14-11(8-18)16(19)21-13-6-2-5-12(20)15(13)14/h1,3-4,7,14H,2,5-6,19H2
Standard InChIKey WYQHPCLLFNMGER-UHFFFAOYSA-N
SMILES C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)I)C(=O)C1
Canonical SMILES C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)I)C(=O)C1
PubChem Compound 3130154
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator